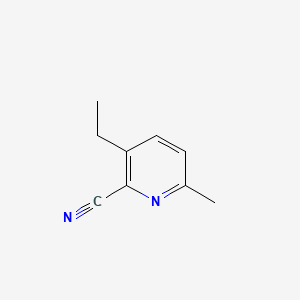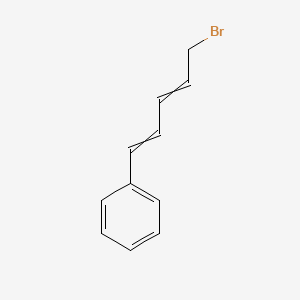![molecular formula C6H12O6 B566549 D-Glucose-[6-3H(N)] CAS No. 104903-05-1](/img/structure/B566549.png)
D-Glucose-[6-3H(N)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-[6-3H(N)]: is a radiolabeled form of D-glucose, where the hydrogen atom at the sixth carbon position is replaced with tritium (a radioactive isotope of hydrogen). This compound is widely used in biochemical and biomedical research to study glucose metabolism, transport, and utilization in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: D-Glucose-[6-3H(N)] is synthesized by introducing tritium into the glucose molecule. The process typically involves the following steps:
Tritiation Reaction: The tritium labeling is achieved by reacting D-glucose with a tritium source under specific conditions.
Purification: The resulting product is purified using chromatographic techniques to ensure the removal of any unreacted tritium and by-products.
Industrial Production Methods: Industrial production of D-Glucose-[6-3H(N)] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-glucose are subjected to tritiation reactions in specialized reactors designed to handle radioactive materials.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and specific activity of the final product.
化学反应分析
Types of Reactions: D-Glucose-[6-3H(N)] undergoes various chemical reactions similar to those of non-labeled D-glucose. These include:
Oxidation: D-Glucose-[6-3H(N)] can be oxidized to form gluconic acid or glucuronic acid under specific conditions.
Reduction: It can be reduced to form sorbitol (glucitol) using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups in D-Glucose-[6-3H(N)] can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or bromine water are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Gluconic acid, glucuronic acid.
Reduction Products: Sorbitol (glucitol).
Substitution Products: Various esters and ethers.
科学研究应用
D-Glucose-[6-3H(N)] has a wide range of applications in scientific research, including:
Biochemistry: Used to study glucose metabolism and enzymatic pathways in cells.
Biomedicine: Employed in tracing glucose uptake and utilization in tissues, particularly in cancer research to understand tumor metabolism.
Pharmacology: Utilized in drug development to investigate the effects of pharmaceuticals on glucose transport and metabolism.
作用机制
D-Glucose-[6-3H(N)] exerts its effects by participating in the same metabolic pathways as non-labeled glucose. The tritium label allows researchers to track the molecule’s movement and transformation within biological systems. The primary molecular targets include:
Glucose Transporters: Facilitates the entry of glucose into cells.
Glycolytic Pathway: Involved in the breakdown of glucose to produce energy.
Gluconeogenesis: Participates in the synthesis of glucose from non-carbohydrate precursors.
相似化合物的比较
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced with hydrogen.
3-O-Methyl-D-glucose: A glucose analog with a methyl group at the third carbon.
2-Deoxy-2-fluoro-D-glucose: A glucose analog with a fluorine atom at the second carbon.
Uniqueness of D-Glucose-[6-3H(N)]: D-Glucose-[6-3H(N)] is unique due to its radioactive tritium label, which allows for precise tracking and measurement of glucose metabolism and transport in biological systems. This makes it an invaluable tool in research applications where understanding glucose dynamics is crucial .
属性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-QRIVNNGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
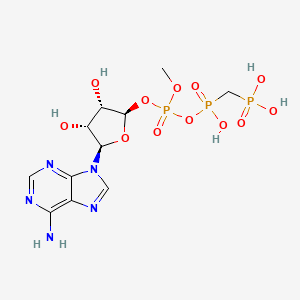
![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)

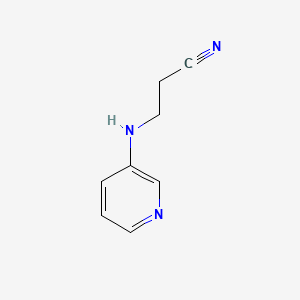

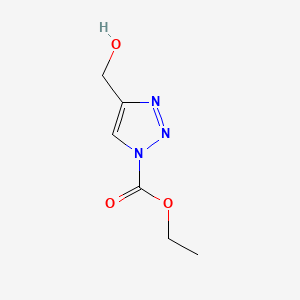
![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)
